![molecular formula C20H21ClNO4+ B12118610 8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12118610.png)
8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlor-1-[4-(2,6-Dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dion ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Benzoxazinon-Kern enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Chlor-1-[4-(2,6-Dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dion umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von 2,6-Dimethylphenol mit 4-Chlorbutyrylchlorid, um ein Zwischenprodukt zu bilden, das dann unter bestimmten Bedingungen mit 8-Chlor-3,1-benzoxazin-2,4-dion umgesetzt wird, um das Endprodukt zu erhalten. Die Reaktionsbedingungen erfordern oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin, um den Prozess zu erleichtern .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung große Batchreaktionen mit optimierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Syntheseprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
8-Chlor-1-[4-(2,6-Dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, bei denen das Chloratom durch andere Nucleophile ersetzt werden kann.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid oder andere starke Basen in polaren Lösungsmitteln.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
8-Chlor-1-[4-(2,6-Dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 8-Chlor-1-[4-(2,6-Dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann durch Hemmung bestimmter Enzyme oder Rezeptoren wirken, was zu einer Kaskade biochemischer Ereignisse führt, die zu seinen beobachteten Wirkungen führen. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren .
Wissenschaftliche Forschungsanwendungen
8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
8-Chlor-1-methyl-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin: Teilt einen ähnlichen Benzoxazinon-Kern, jedoch mit verschiedenen Substituenten.
8-Chlor-6-phenyl-2,4-dihydro-1H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-on: Eine weitere verwandte Verbindung mit einer ähnlichen Struktur, aber verschiedenen funktionellen Gruppen.
Einzigartigkeit
8-Chlor-1-[4-(2,6-Dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dion ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C20H21ClNO4+ |
|---|---|
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
8-chloro-1-[4-(2,6-dimethylphenoxy)butyl]-8H-3,1-benzoxazin-1-ium-2,4-dione |
InChI |
InChI=1S/C20H21ClNO4/c1-13-7-5-8-14(2)18(13)25-12-4-3-11-22-17-15(9-6-10-16(17)21)19(23)26-20(22)24/h5-10,16H,3-4,11-12H2,1-2H3/q+1 |
InChI-Schlüssel |
AALNGSHCKZXMRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCCCC[N+]2=C3C(C=CC=C3C(=O)OC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


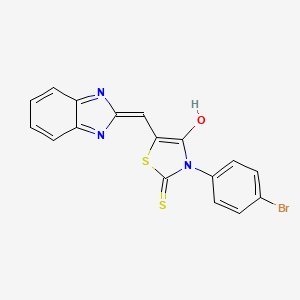
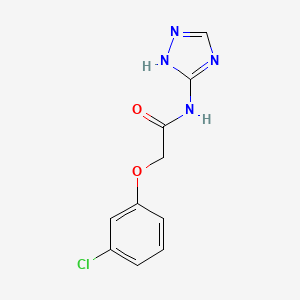





![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)
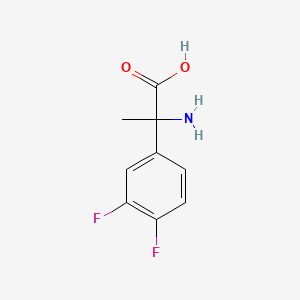

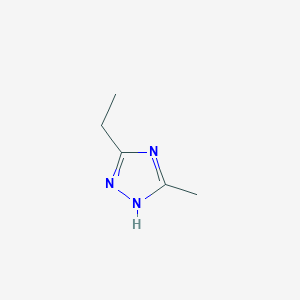
![Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-](/img/structure/B12118587.png)
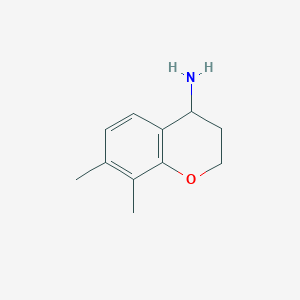
![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
